5-[3-(hydroxymethyl)phenyl]pyridine-2-carbonitrile
Description
Properties
IUPAC Name |
5-[3-(hydroxymethyl)phenyl]pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c14-7-13-5-4-12(8-15-13)11-3-1-2-10(6-11)9-16/h1-6,8,16H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHCLBAWERYHDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CN=C(C=C2)C#N)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1349715-66-7 | |
| Record name | 5-[3-(hydroxymethyl)phenyl]pyridine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(hydroxymethyl)phenyl]pyridine-2-carbonitrile typically involves the reaction of 3-(hydroxymethyl)benzaldehyde with 2-cyanopyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for 5-[3-(hydroxymethyl)phenyl]pyridine-2-carbonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
5-[3-(hydroxymethyl)phenyl]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitrile group can be reduced to form an amine derivative.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of 5-[3-(carboxy)phenyl]pyridine-2-carbonitrile.
Reduction: Formation of 5-[3-(hydroxymethyl)phenyl]pyridine-2-amine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Synthesis Overview
- Method : Commonly synthesized through the reaction of 3-(hydroxymethyl)phenyl compounds with pyridine derivatives.
- Yield : Typically high yields (up to 75%) are reported in literature under optimized conditions using solvents like dichloromethane and reagents such as thionyl chloride .
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for pharmaceutical applications. Notably, it has demonstrated antimicrobial and antiviral properties.
Antimicrobial Activity
Research indicates that derivatives of pyridine compounds, including 5-[3-(hydroxymethyl)phenyl]pyridine-2-carbonitrile, show significant antibacterial effects against various strains:
- Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.
- Gram-negative bacteria : Active against Escherichia coli and Pseudomonas aeruginosa.
- Fungal activity : Exhibits antifungal properties against species such as Candida albicans .
Case Study: Antimicrobial Efficacy
A study conducted by Judge et al. highlighted the effectiveness of substituted pyridine derivatives in inhibiting bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 6.25 to 12.5 μg/mL for various strains .
Therapeutic Applications
The potential therapeutic applications of 5-[3-(hydroxymethyl)phenyl]pyridine-2-carbonitrile are being explored in several areas:
Neuroprotective Agents
Recent research has suggested that pyridine derivatives can act as inhibitors of certain receptors involved in neurodegenerative diseases. For instance, they may target TRPC6 channels, which are implicated in calcium signaling pathways related to neuronal health .
Corrosion Inhibition
The compound has also been studied for its use as a corrosion inhibitor in metal protection applications. Experimental data indicate that it can significantly reduce corrosion rates in acidic environments .
| Activity Type | Tested Organisms | MIC (μg/mL) |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 6.25 - 12.5 |
| Antibacterial | Escherichia coli | 6.25 - 12.5 |
| Antifungal | Candida albicans | 12.5 |
Table 2: Synthesis Conditions
| Reaction Condition | Yield (%) | Solvent |
|---|---|---|
| Thionyl chloride with dichloromethane | 75 | Dichloromethane |
| Mannich reaction | Varies | Anhydrous solvents |
Mechanism of Action
The mechanism of action of 5-[3-(hydroxymethyl)phenyl]pyridine-2-carbonitrile involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural analogs and their distinguishing features are summarized below.
Table 1: Structural and Functional Comparison
Substituent Position and Functional Group Impact
- Hydroxymethyl vs. Methoxymethyl : The hydroxymethyl group in the target compound offers hydrogen-bonding capability, improving aqueous solubility compared to the methoxymethyl analog (: similarity 0.94), which is more lipophilic and metabolically resistant to oxidation .
Pharmacological Relevance
- Amino and Trifluoromethyl Derivatives: 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile () is a key intermediate in apalutamide synthesis. The trifluoromethyl group enhances metabolic stability and membrane permeability, whereas the hydroxymethyl group in the target compound may prioritize solubility over passive diffusion .
- Thiazole-Containing Analogs: Compounds like 2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)-thiazol-5-yl)pyrimidine-5-carbonitrile () exhibit kinase inhibitory activity. The absence of a thiazole ring in the target compound may limit its utility in similar pathways .
Physicochemical and Metabolic Properties
- Hydrophilicity: The hydroxymethyl group increases water solubility compared to methyl or methoxy derivatives, as seen in ’s 5-CH2-OH-[S2200] (2-(2-{[5-(hydroxymethyl)-2-methylphenoxy]methyl}phenyl)-2-methoxy-N-methylacetamide) .
- Metabolism : Hydroxymethyl groups are prone to glucuronidation or oxidation, unlike trifluoromethyl or methoxy groups, which resist metabolic degradation .
Biological Activity
5-[3-(Hydroxymethyl)phenyl]pyridine-2-carbonitrile (C13H12N2O) is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted at the 2-position with a carbonitrile group and a hydroxymethyl-substituted phenyl group at the 3-position. This unique arrangement of functional groups influences both its chemical reactivity and biological activity.
Biological Activities
Research indicates that pyridine derivatives, including 5-[3-(hydroxymethyl)phenyl]pyridine-2-carbonitrile, exhibit a range of biological activities:
- Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties against various strains, including Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that certain pyridine derivatives possess Minimum Inhibitory Concentration (MIC) values as low as 0.25 mg/mL against pathogens like Escherichia coli and Staphylococcus aureus .
- Anti-inflammatory Effects : Some derivatives have been reported to exhibit greater anti-inflammatory activity than curcumin, indicating potential therapeutic applications in inflammatory diseases .
- Anticancer Potential : Preliminary studies suggest that 5-[3-(hydroxymethyl)phenyl]pyridine-2-carbonitrile may inhibit cell growth in various cancer cell lines. The mechanism of action appears to involve interactions with specific molecular targets within cancer cells, leading to apoptosis .
Synthesis Methods
The synthesis of 5-[3-(hydroxymethyl)phenyl]pyridine-2-carbonitrile can be achieved through several methods, including:
- Multicomponent Reactions : These reactions involve the simultaneous reaction of multiple reactants to form the desired product in a single step.
- Functional Group Modification : Starting from simpler pyridine derivatives, selective functionalization can introduce the hydroxymethyl and carbonitrile groups.
Structure-Activity Relationships (SAR)
The structure-activity relationship studies indicate that modifications to the hydroxymethyl group or the carbonitrile moiety can significantly impact the biological activity of the compound. For example, variations in substitution patterns on the phenyl ring have been correlated with enhanced antimicrobial and anticancer activities .
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-[4-(Hydroxymethyl)phenyl]pyridine-2-carbonitrile | Structure | Similar structure with different substitution patterns |
| 5-Chloro-3-(hydroxymethyl)phenylpyridine | Structure | Chlorine substitution affects reactivity and biological activity |
| 6-Amino-4-methyl-pyridine-2-carbonitrile | Structure | Amino group introduces different reactivity and biological properties |
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of various pyridine derivatives on human cancer cell lines. Results indicated that compounds structurally related to 5-[3-(hydroxymethyl)phenyl]pyridine-2-carbonitrile exhibited significant growth inhibition in T-lymphoblastic cell lines, suggesting potential for development as anticancer agents .
- Antimicrobial Efficacy : In another investigation, derivatives were tested against multiple bacterial strains. The results showed that certain modifications led to enhanced efficacy against resistant strains, highlighting the therapeutic potential of these compounds in treating infections caused by resistant bacteria .
Q & A
Basic: What are the common synthetic routes for 5-[3-(hydroxymethyl)phenyl]pyridine-2-carbonitrile, and how do reaction conditions influence yield?
The synthesis typically involves multistep functionalization , starting with pyridine or phenyl precursors. Key steps include:
- Nucleophilic substitution to introduce the hydroxymethyl group at the phenyl ring (e.g., using formaldehyde derivatives under basic conditions) .
- Cyano group installation via palladium-catalyzed cross-coupling or nitrile transfer reactions, often requiring anhydrous conditions and catalysts like CuCN .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity, while ethanol/piperidine mixtures improve cyclization efficiency in related pyridine-carbonitrile syntheses .
Yield optimization requires strict temperature control (60–100°C) and inert atmospheres to prevent oxidation of the hydroxymethyl group .
Basic: How can researchers characterize the hydroxymethyl and nitrile groups in this compound?
- FTIR : Hydroxymethyl O–H stretch (~3200–3600 cm⁻¹) and nitrile C≡N peak (~2200–2250 cm⁻¹) .
- ¹H/¹³C NMR : Hydroxymethyl protons appear as a singlet (~δ 4.5–5.0 ppm), while nitrile carbons resonate at ~δ 115–120 ppm .
- Mass Spectrometry : Exact mass (calculated for C₁₃H₁₀N₂O: 210.0793) confirms molecular integrity. LC-MS with ESI+ ionization is preferred for polar derivatives .
Advanced: What strategies address regioselectivity challenges during functionalization of the pyridine ring?
Regioselectivity issues arise due to competing electronic effects (e.g., nitrile’s electron-withdrawing nature vs. hydroxymethyl’s electron-donating effect). Solutions include:
- Directed ortho-metalation : Use of directing groups (e.g., amides) to guide substitutions at specific positions .
- Computational modeling : DFT calculations predict reactive sites by analyzing charge distribution (e.g., Fukui indices) .
- Protection/deprotection : Temporarily blocking the hydroxymethyl group with silyl ethers (e.g., TBSCl) minimizes interference during nitrile modifications .
Advanced: How should researchers resolve contradictory data in biological activity studies (e.g., varying IC₅₀ values)?
Contradictions often stem from assay variability or substituent effects:
- Control experiments : Validate assay conditions (pH, temperature) and exclude solvent interference (e.g., DMSO toxicity thresholds) .
- Structure-activity relationship (SAR) : Compare analogs (e.g., replacing hydroxymethyl with methoxy) to isolate functional group contributions .
- Molecular docking : Simulate binding interactions with target proteins (e.g., kinases) to rationalize potency differences .
Advanced: What methodologies ensure stability of the hydroxymethyl group under varying experimental conditions?
- Oxidative stability : Monitor via HPLC under aerobic vs. inert conditions. Antioxidants (e.g., BHT) or low-temperature storage (−20°C) prevent degradation to aldehyde/carboxylic acid derivatives .
- pH-dependent hydrolysis : Buffered solutions (pH 6–8) minimize decomposition. Accelerated stability studies (40°C/75% RH) predict shelf-life .
- Solid-state analysis : X-ray crystallography or TGA identifies polymorphic forms affecting stability .
Advanced: How can researchers design SAR studies to optimize this compound for kinase inhibition?
- Core modifications : Introduce electron-withdrawing groups (e.g., fluoro) at the phenyl ring to enhance binding affinity .
- Nitrile bioisosteres : Replace –CN with tetrazole or triazole to improve solubility while retaining hydrogen-bonding capacity .
- Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands (e.g., thalidomide derivatives) for targeted protein degradation .
Advanced: What analytical techniques differentiate between polymorphs or tautomeric forms of this compound?
- PXRD : Distinct diffraction patterns identify crystalline vs. amorphous forms .
- Solid-state NMR : Detects tautomeric shifts (e.g., keto-enol equilibria) in the hydroxymethyl group .
- DSC : Melting point variations (>5°C) indicate polymorphic transitions .
Basic: What safety precautions are critical when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
